2-(4-tert-butylphenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butylphenoxy group, a dimethoxyphenyl group, and a thiadiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 4-tert-butylphenoxy and 3,4-dimethoxyphenyl intermediates, which are then coupled with a thiadiazole moiety under specific reaction conditions. The final step involves the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Research has explored its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of advanced materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-tert-Butylphenoxy)propanoic acid
- 2,4-Ditert butyl phenol
- 2,2’-Thiodiethylene Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)]
Uniqueness
Compared to these similar compounds, 2-(4-tert-butylphenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its thiadiazole moiety, in particular, adds to its versatility and effectiveness in various research and industrial contexts.
Properties
Molecular Formula |
C22H25N3O4S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide |
InChI |
InChI=1S/C22H25N3O4S/c1-22(2,3)15-7-9-16(10-8-15)29-13-19(26)23-21-24-20(25-30-21)14-6-11-17(27-4)18(12-14)28-5/h6-12H,13H2,1-5H3,(H,23,24,25,26) |
InChI Key |
KHSYUNXLLWVYLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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